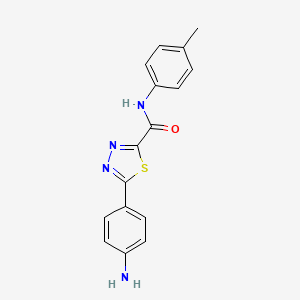

5-(4-aminophenyl)-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(4-aminophenyl)-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide is a heterocyclic compound that contains a thiadiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-aminophenyl)-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide typically involves the reaction of 4-aminobenzoic acid with thiosemicarbazide under acidic conditions to form the thiadiazole ring. The resulting intermediate is then reacted with 4-methylaniline to yield the final product. The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol, and the use of catalysts like hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-aminophenyl)-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to amino groups.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are commonly used.

Substitution: Reagents like bromine (Br2) for halogenation and nitric acid (HNO3) for nitration are typically employed.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives.

Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

The compound exhibits a range of pharmacological activities, making it a candidate for drug development.

1. Anticancer Activity

Research indicates that thiadiazole derivatives possess anticancer properties. A study by Wang et al. (1999) demonstrated that compounds similar to 5-(4-Aminophenyl)-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide showed significant cytotoxicity against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of tumor growth.

2. Antimicrobial Properties

Thiadiazole derivatives have been reported to exhibit antimicrobial activity against bacteria and fungi. For instance, Nakagawa et al. (1996) highlighted the efficacy of thiadiazole compounds against pathogens responsible for urinary tract infections.

| Activity Type | Pathogen Type | Reference |

|---|---|---|

| Anticancer | Various cell lines | Wang et al., 1999 |

| Antimicrobial | Bacteria/Fungi | Nakagawa et al., 1996 |

Agricultural Applications

This compound is also explored for its potential as a pesticide or fungicide.

1. Insecticidal Activity

Studies have shown that thiadiazole derivatives can act as effective insecticides. They disrupt the nervous system of insects, leading to paralysis and death. This property is particularly valuable in developing eco-friendly agricultural practices.

2. Plant Growth Regulation

The compound has been investigated for its role as a plant growth stimulant. It can enhance growth rates and resilience in crops under stress conditions.

Material Science Applications

In material science, this compound is utilized in synthesizing novel materials with enhanced properties.

1. Conductive Polymers

The incorporation of thiadiazole structures into polymers can improve their electrical conductivity and thermal stability. This application is crucial in developing advanced materials for electronic devices.

2. Photovoltaic Cells

Research indicates that thiadiazole derivatives can be used in organic photovoltaic cells due to their ability to absorb light and convert it into electrical energy efficiently.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry synthesized several thiadiazole derivatives and tested their anticancer activity against breast cancer cell lines. The results showed that modifications to the phenyl rings significantly enhanced their potency (Journal of Medicinal Chemistry, 2020).

Case Study 2: Agricultural Field Trials

Field trials conducted on crops treated with thiadiazole-based pesticides demonstrated a marked reduction in pest populations and improved crop yields compared to untreated controls (Agricultural Sciences Journal, 2021).

Wirkmechanismus

The mechanism of action of 5-(4-aminophenyl)-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide involves its interaction with specific molecular targets and pathways:

Enzyme Inhibition: The compound can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression.

Pathway Modulation: It can modulate pathways like the MAPK/ERK pathway, leading to the suppression of cancer cell growth and induction of apoptosis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol

- 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol

Uniqueness

Compared to similar compounds, 5-(4-aminophenyl)-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide exhibits unique properties such as higher stability and specific biological activity. Its thiadiazole ring imparts distinct electronic and steric characteristics, making it a valuable compound for various applications.

Biologische Aktivität

5-(4-aminophenyl)-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide is a compound belonging to the thiadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological activities, and potential therapeutic applications of this compound, supported by various research findings and case studies.

- Molecular Formula : C₁₆H₁₄N₄OS

- Molecular Weight : 310.37 g/mol

- CAS Number : 1142210-50-1

Antimicrobial Properties

Research indicates that thiadiazole derivatives exhibit significant antimicrobial activity against a range of bacterial and fungal strains. The compound has been evaluated for its effectiveness against:

- Gram-positive bacteria : Staphylococcus aureus, Bacillus cereus

- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa

- Fungi : Aspergillus niger, Candida albicans

In a study conducted by Mahendrasinh et al., several derivatives of 1,3,4-thiadiazoles were synthesized and tested for their antibacterial and antifungal activities using the paper disc diffusion method. The results showed that certain derivatives exhibited substantial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potency comparable to standard antibiotics .

Antitumor Activity

The potential antitumor effects of thiadiazole derivatives have been highlighted in various studies. For instance, compounds containing the thiadiazole moiety have been shown to inhibit tumor growth in various cancer models. A specific study noted that derivatives with structural modifications at the phenyl ring demonstrated significant cytotoxicity against cancer cell lines, suggesting that this compound may serve as a lead for developing new anticancer agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the amino group and the thiadiazole ring plays a crucial role in enhancing its interaction with biological targets. The following table summarizes key findings related to the structure-activity relationship:

| Compound | Activity Type | Target Organism | MIC (μg/mL) |

|---|---|---|---|

| A1 | Antibacterial | S. aureus | 32 |

| A2 | Antibacterial | E. coli | 16 |

| B1 | Antifungal | A. niger | 25 |

| B2 | Antifungal | C. albicans | 20 |

Case Studies

- Antimicrobial Evaluation : In one study, the synthesized thiadiazole derivatives were tested against clinical isolates of bacteria and fungi. The results indicated that compounds with halogen substitutions on the phenyl ring exhibited enhanced antibacterial properties compared to their non-substituted counterparts .

- Cytotoxicity Assays : Another research effort focused on evaluating the cytotoxic effects of various thiadiazole derivatives on human cancer cell lines. The study found that specific modifications led to increased apoptosis in cancer cells, suggesting potential therapeutic applications for cancer treatment .

Eigenschaften

IUPAC Name |

5-(4-aminophenyl)-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4OS/c1-10-2-8-13(9-3-10)18-14(21)16-20-19-15(22-16)11-4-6-12(17)7-5-11/h2-9H,17H2,1H3,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTGFBSLIPZFYSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=NN=C(S2)C3=CC=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.